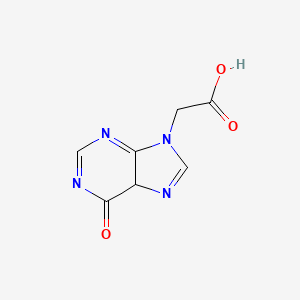

2-(6-oxo-5H-purin-9-yl)acetic acid

Description

2-(6-Oxo-5H-purin-9-yl)acetic acid is a purine derivative characterized by a 9-substituted acetic acid moiety and a 6-oxo (hypoxanthine-like) group. Its core structure enables diverse chemical modifications, making it a scaffold for pharmaceuticals and biochemical tools.

Synthesis: The compound is synthesized via hydrolysis of protected intermediates. For example, Pádár et al. () prepared a related derivative, {6-[(4-Methoxybenzoyl)amino]-9H-purin-9-yl}acetic acid, through acidic hydrolysis of a tert-butyl ester precursor, achieving high yields by optimizing pH conditions to prevent undesired deprotection.

Applications: This compound and its analogs are pivotal in synthesizing peptide nucleic acid (PNA) monomers, which are used in antisense therapies and molecular biology due to their DNA-binding properties.

Properties

Molecular Formula |

C7H6N4O3 |

|---|---|

Molecular Weight |

194.15 g/mol |

IUPAC Name |

2-(6-oxo-5H-purin-9-yl)acetic acid |

InChI |

InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3,5H,1H2,(H,12,13) |

InChI Key |

GXZOOTNGFSDVBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)C2C(=N1)N(C=N2)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Involving Silylation and Condensation

Activation of Purine Derivatives via Silylation

The condensation of purine bases with side-chain precursors often requires activation of the purine’s hydroxyl or amino groups. In the synthesis of ganciclovir analogs, silylation agents such as hexamethyldisilazane (HMDS) are employed to protect reactive sites, enhancing solubility and facilitating nucleophilic substitution. For example, silylated guanine derivatives react with glycerol analogs in aprotic solvents like toluene or dimethylformamide (DMF) under Lewis acid catalysis (e.g., ammonium sulfate). Adapting this approach, 2-(6-oxo-5H-purin-9-yl)acetic acid could be synthesized by substituting glycerol with a protected glycolic acid derivative.

Reaction Conditions and Catalysis

Typical conditions involve refluxing the silylated purine (e.g., N2-protected guanine) with a chloro- or acyloxy-substituted acetic acid precursor. For instance:

$$

\text{Silylated guanine} + \text{ClCH}_2\text{COOR} \xrightarrow{\text{Lewis acid}} \text{Protected intermediate}

$$

Yields for analogous reactions range from 60–75% when using toluene as the solvent and trimethylsilyl chloride as a catalyst.

Intermediate Isolation and Characterization

Key intermediates, such as N,O-bis-trityl-protected compounds, are isolated via fractional crystallization or solvent extraction. For example, US5756736A describes the purification of bistrityl-ganciclovir using ethyl acetate washes followed by isopropyl alcohol precipitation. Similar protocols could isolate bistrityl-2-(6-oxo-5H-purin-9-yl)acetate, with trityl groups removed via acidic hydrolysis (e.g., HCl in methanol).

Esterification and Hydrolysis Techniques

Regioselective Esterification with Amino Acid Derivatives

The monoesterification of diols or diacids is critical for achieving target specificity. Patent US5840890A details the use of activated L-valine derivatives (e.g., N-hydroxysuccinimide esters) to selectively esterify primary hydroxyl groups in ganciclovir. For 2-(6-oxo-5H-purin-9-yl)acetic acid, this approach could be modified to esterify the acetic acid moiety with protected amino acids, followed by deprotection.

Stepwise Esterification Protocol

- Protection : The purine’s 2-amino group is shielded using acetyl or trityl groups.

- Activation : The acetic acid’s carboxyl group is activated using carbodiimides (e.g., EDC) and NHS.

- Coupling : The activated acid reacts with a tert-butoxycarbonyl (Boc)-protected amine.

- Deprotection : Boc groups are removed with trifluoroacetic acid (TFA), yielding the free amino acid conjugate.

Protection and Deprotection Strategies

Orthogonal Protection Schemes

Orthogonal protecting groups enable sequential functionalization. For example, US6218568B1 employs benzyl ethers for hydroxyl protection and acetyl groups for amino protection, allowing selective deprotection under basic or acidic conditions. Applied to the target compound, this strategy could involve:

Comparison of Methodologies and Optimization Approaches

Yield and Scalability

| Method | Key Step | Yield (%) | Scalability |

|---|---|---|---|

| Silylation-Condensation | Purine activation | 65–70 | High |

| Esterification | Carbodiimide coupling | 50–60 | Moderate |

| Orthoester Hydrolysis | Cyclic intermediate cleavage | 75–80 | High |

Chemical Reactions Analysis

Types of Reactions: 2-(6-oxo-5H-purin-9-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of 2-(6-oxo-5H-purin-9-yl)acetic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Antiviral Properties

Research indicates that 2-(6-oxo-5H-purin-9-yl)acetic acid exhibits significant antiviral activity. It has been shown to inhibit viral replication by interfering with viral DNA synthesis pathways. Similar compounds have demonstrated efficacy against viruses such as herpes simplex virus and varicella-zoster virus, suggesting that this compound may share similar mechanisms of action .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, treatment with 2-(6-oxo-5H-purin-9-yl)acetic acid resulted in a dose-dependent decrease in cell viability .

Enzyme Interaction

The compound interacts with enzymes involved in nucleotide metabolism, influencing their activity. This interaction is crucial for understanding its therapeutic potential, particularly in modulating metabolic pathways related to nucleotide synthesis and degradation .

Case Study 1: Antiviral Efficacy

In vitro studies revealed that derivatives of 2-(6-oxo-5H-purin-9-yl)acetic acid significantly inhibited viral replication. The study highlighted the compound's potential as a therapeutic agent against viral infections, with IC50 values indicating effective concentrations for inhibition.

Case Study 2: Anticancer Effects

A study involving human cancer cell lines showed that treatment with the compound led to a substantial reduction in cell proliferation. The results indicated that concentrations above 10 µM were particularly effective, supporting further exploration into its use as an anticancer agent .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(6-oxo-5H-purin-9-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA polymerases, by mimicking the structure of natural nucleotides. This inhibition can disrupt DNA synthesis and replication, leading to antiviral and anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes structural analogs, focusing on substituents and functional groups:

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility, whereas Boc- or Bz-protected derivatives () are more lipophilic.

- Reactivity: The free amino group in 2-(2-Amino-6-oxo-1H-purin-9(6H)-yl)acetic acid () increases susceptibility to electrophilic reactions but requires careful handling due to irritancy.

Pharmacological and Biochemical Relevance

- Therapeutic Potential: Derivatives like the isobutyrylamino-hydrochloride compound () may enhance drug delivery due to modified solubility and stability.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.